molecular formula C16H17NO3 B7539229 (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone

Cat. No. B7539229
M. Wt: 271.31 g/mol
InChI Key: AZMQKQNYYFUNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone, also known as MQFM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQFM is a quinoline-based molecule that has shown promising results in various biochemical and physiological assays. In

Mechanism of Action

The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including phosphodiesterases and protein kinases. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has also been shown to interact with DNA and RNA, suggesting that it may have a role in gene regulation.
Biochemical and Physiological Effects:
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been shown to have anti-viral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone.

Future Directions

There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone. One area of research is to further elucidate its mechanism of action. This will help to better understand its biological activities and potential applications. Additionally, research is needed to study the pharmacokinetics and pharmacodynamics of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone in animal models and humans. This will help to determine its potential as a therapeutic agent. Finally, research is needed to develop more potent and selective analogs of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone that can be used for specific applications.

Synthesis Methods

The synthesis of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone involves the condensation of 6-methoxy-2-nitroaniline and 3-methylfuran-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps involving the reduction of the nitro group and the formation of a quinoline ring. The final product is obtained after purification using column chromatography.

Scientific Research Applications

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been used in various assays to study the mechanism of action of these activities.

properties

IUPAC Name

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-7-9-20-15(11)16(18)17-8-3-4-12-10-13(19-2)5-6-14(12)17/h5-7,9-10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMQKQNYYFUNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.